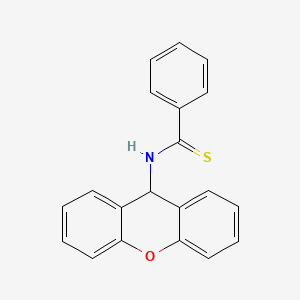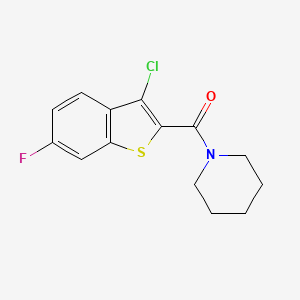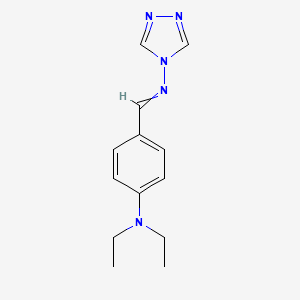
3-chloro-N-(2,3-dimethylphenyl)-1-benzothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(2,3-dimethylphenyl)-1-benzothiophene-2-carboxamide is a useful research compound. Its molecular formula is C17H14ClNOS and its molecular weight is 315.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 315.0484629 g/mol and the complexity rating of the compound is 391. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Fluorescence Quenching Studies
Studies have explored the fluorescence quenching properties of carboxamide derivatives, including compounds similar to 3-chloro-N-(2,3-dimethylphenyl)-1-benzothiophene-2-carboxamide. For instance, the fluorescence quenching of ENCDTTC by aniline and carbon tetrachloride was investigated, providing insights into the quenching mechanisms and rate parameters in various solvents (Patil et al., 2013).
2. Study of Absorption and Fluorescence in Solvents
The absorption and fluorescence spectra of carboxamides, closely related to this compound, have been analyzed in various solvents. This research helps estimate the ground and excited state dipole moments using solvatochromic shift methods, contributing to a better understanding of these compounds' chemical properties (Patil et al., 2011).
3. Antimicrobial and Antitubercular Activities
Research into the antimicrobial and antitubercular activities of compounds structurally similar to this compound has been conducted. These studies focus on synthesizing and evaluating the biological activities of these compounds against various bacterial strains and Mycobacterium tuberculosis (Rao & Subramaniam, 2015).
4. Synthesis and Characterization for Biomedical Applications
The synthesis and characterization of new compounds, including those similar to this compound, are crucial for developing new pharmaceuticals and biomedical materials. These studies often involve detailed analyses of the chemical structure and properties, contributing to the broader field of drug development and materials science (Liaw et al., 2002).
5. Application in Catalysis
Research on chiral benzene-1,3,5-tricarboxamide (BTA) ligands, which share structural similarities with this compound, demonstrates their application in asymmetric catalysis. This includes the rhodium-catalyzed asymmetric hydrogenation of specific compounds, illustrating the potential of these molecules in catalytic processes (Raynal et al., 2013).
Propiedades
IUPAC Name |
3-chloro-N-(2,3-dimethylphenyl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNOS/c1-10-6-5-8-13(11(10)2)19-17(20)16-15(18)12-7-3-4-9-14(12)21-16/h3-9H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVKZODHTMTWNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-[4-(TERT-BUTYL)PHENYL]-4-(4-HYDROXY-3-METHOXYPHENYL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE](/img/structure/B5552345.png)
![3-[(4-Bromobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5552351.png)
![4-[(3-fluoro-8-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5552359.png)
![2-{[(3,4-dimethoxybenzylidene)amino]oxy}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5552361.png)
![5-[(2,4-Dimethoxyphenyl)methylidene]-1-ethyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5552373.png)

![7-chloro-2-[4-(1-isopropyl-1H-imidazol-2-yl)piperidin-1-yl]-4-methylquinoline](/img/structure/B5552384.png)
![5-(2-hydroxyethyl)-3-(4-methoxyphenyl)-4-methylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5552392.png)
![9-(1,3-benzothiazol-2-yl)-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5552414.png)
![4-[4-(phenylacetyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5552419.png)

![N-(5-methyl-2-pyridinyl)-6-[4-(1-naphthoyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5552439.png)


